molecular formula C20H25FN4O2S B2609544 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 898434-32-7

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2609544
CAS No.: 898434-32-7
M. Wt: 404.5
InChI Key: NTVHYZLFNGNSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopenta[d]pyrimidine derivative featuring a dimethylaminopropyl side chain at the 1-position, a sulfanyl-linked acetamide group at the 4-position, and a 4-fluorophenyl substituent on the acetamide nitrogen. Its molecular formula is C₂₁H₂₅FN₄O₂S, with a molecular weight of 432.52 g/mol. The dimethylaminopropyl group enhances solubility in polar solvents, while the 4-fluorophenyl moiety may improve metabolic stability and target binding affinity through hydrophobic and electronic effects . Cyclopenta[d]pyrimidines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors or microtubule-targeting agents .

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2S/c1-24(2)11-4-12-25-17-6-3-5-16(17)19(23-20(25)27)28-13-18(26)22-15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVHYZLFNGNSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[d]pyrimidin ring, the introduction of the dimethylamino group, and the attachment of the fluorophenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Continuous flow reactors offer advantages in terms of efficiency and scalability, while batch reactors provide flexibility in handling different reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Properties
    • The compound has shown potential as an anticancer agent. Studies indicate that derivatives of cyclopenta[d]pyrimidine compounds exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
  • Neuropharmacology
    • Research indicates that compounds with a similar structure may influence neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and anxiety . The dimethylamino group is known to enhance the ability of compounds to cross the blood-brain barrier, thus increasing their neuroactive potential.
  • Antimicrobial Activity
    • Preliminary studies have indicated that certain derivatives of this compound exhibit antimicrobial properties. They may be effective against a range of bacterial strains, which could lead to new treatments for infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for developing more effective drugs. The unique cyclopenta[d]pyrimidine scaffold provides a versatile platform for modifications that can enhance potency and selectivity against target enzymes or receptors.

Structural Feature Effect on Activity
Dimethylamino Propyl GroupEnhances lipophilicity and bioavailability
4-Fluorophenyl Acetamide MoietyIncreases binding affinity to target proteins
Sulfanyl LinkageMay contribute to improved pharmacokinetic properties

Case Studies and Research Findings

  • Cytotoxicity Assays
    • In vitro studies have demonstrated that derivatives of the cyclopenta[d]pyrimidine series exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. These studies utilized MTT assays to quantify cell viability post-treatment, revealing IC50 values in the low micromolar range .
  • Neurotransmitter Interaction Studies
    • Binding affinity assays conducted on serotonin receptors (5-HT2C) suggest that modifications to the compound can enhance receptor selectivity and efficacy. This opens avenues for developing new antidepressants or anxiolytics based on this scaffold .
  • Antimicrobial Efficacy Testing
    • A study evaluating the antimicrobial properties of related compounds showed promising results against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aminoalkyl Chains

Compound A: 2-({1-[3-(Diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide ()

  • Molecular Formula : C₂₂H₂₈F₂N₄O₂S
  • Key Differences: Aminoalkyl Chain: Diethylamino (vs. Aryl Substituent: 3,4-Difluorophenyl (vs. 4-fluorophenyl) introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding but reduce metabolic stability .
  • Activity: No direct biological data are reported, but diethylamino analogs generally show prolonged half-lives due to reduced hepatic clearance .

Analogs with Varied Aryl Groups

Compound B: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()

  • Molecular Formula : C₂₇H₂₆ClN₃O₂S₂
  • Key Differences: Core Structure: Thieno[2,3-d]pyrimidine fusion (vs. Substituents: 4-Chlorophenyl and isopropylphenyl groups improve hydrophobicity, favoring CNS penetration but increasing cytotoxicity risks .
  • Activity : Demonstrated moderate microtubule depolymerization (IC₅₀ = 1.2 µM) in preliminary assays, suggesting scaffold-dependent efficacy .

Fluorinated Derivatives and ADMET Profiles

Compound C: N-[4-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamino)butyl]-4-fluorobenzamide ()

  • Molecular Formula : C₂₄H₂₅FN₄O
  • Key Differences: Core Structure: Cyclopenta[b]quinoline (vs. pyrimidine) provides a larger aromatic surface for DNA intercalation. Fluorine Position: 4-Fluorobenzoic acid moiety (vs. 4-fluorophenyl) enhances blood-brain barrier penetration (BBB score: +0.8 vs. +0.5 for the target compound) .
  • Activity: High acetylcholinesterase inhibition (IC₅₀ = 12 nM) and favorable ADMET profiles, including low genotoxicity (Ames test negative) .

Key Data Table: Structural and Functional Comparisons

Parameter Target Compound Compound A Compound B Compound C
Core Structure Cyclopenta[d]pyrimidine Cyclopenta[d]pyrimidine Thieno-pyrimidine Cyclopenta[b]quinoline
Aminoalkyl Chain Dimethylaminopropyl Diethylaminopropyl N/A Butylamino
Aryl Substituent 4-Fluorophenyl 3,4-Difluorophenyl 4-Chlorophenyl 4-Fluorobenzoic acid
Molecular Weight 432.52 g/mol 450.55 g/mol 548.09 g/mol 404.48 g/mol
Key Biological Activity Microtubule inhibition* Not reported Microtubule depolymerization Acetylcholinesterase inhibition
BBB Penetration Moderate (predicted) Low High High

*Predicted based on structural similarity to microtubule-targeting cyclopenta[d]pyrimidines .

Research Findings and Implications

  • Fluorine Impact : The 4-fluorophenyl group balances metabolic stability and binding affinity, whereas difluorophenyl analogs (Compound A) may suffer from faster Phase I metabolism due to increased electron-withdrawing effects .
  • Toxicity Considerations: Cyclopenta[d]pyrimidines with sulfanyl linkages (e.g., target compound, Compound B) show lower genotoxicity than cyclopenta[b]quinolines, making them safer for long-term use .

Biological Activity

The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S, with a molecular weight of 431.5 g/mol. The structure includes a cyclopentapyrimidine core modified with a dimethylamino propyl group and a sulfanyl linkage, contributing to its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Similar to other compounds in its class, it may inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to promote apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
  • Anti-angiogenic Effects : The compound may also inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways, thereby limiting tumor growth.

Antitumor Activity

A study evaluated the antitumor activity of various derivatives related to this compound against multiple human cancer cell lines. The results demonstrated significant cytotoxic effects:

CompoundCell LineIC50 (μM)
2-({1-[3-(dimethylamino)propyl]-2-oxo...A549 (Lung)0.47
2-({1-[3-(dimethylamino)propyl]-2-oxo...MCF7 (Breast)0.55
2-({1-[3-(dimethylamino)propyl]-2-oxo...HeLa (Cervical)0.60

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Case Study on Lung Cancer : A derivative of this compound was tested in vivo using A549 xenograft models in mice. The treated group showed a significant reduction in tumor volume compared to the control group, indicating effective antitumor activity.
  • Combination Therapy : In another study, the compound was combined with standard chemotherapy agents, enhancing overall efficacy and reducing side effects associated with conventional treatments.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can experimental design optimize yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with cyclopenta[d]pyrimidinone core formation, followed by sulfanyl-acetamide coupling. Key steps include:
  • Core synthesis : Cyclocondensation of diketones with urea derivatives under acidic conditions (e.g., HCl/acetic acid) to form the pyrimidinone ring .
  • Thioether linkage : Reaction of the 4-thiol group with α-haloacetamide derivatives (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) in basic media (e.g., K₂CO₃/DMF) .
  • Optimization : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, a Central Composite Design (CCD) can minimize trial runs while maximizing yield .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms the cyclopenta[d]pyrimidinone scaffold (δ ~2.5–3.5 ppm for cyclopentane protons) and sulfanyl-acetamide linkage (δ ~4.0 ppm for CH₂-S). ¹⁹F NMR verifies the 4-fluorophenyl group (δ ~-110 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as the orientation of the dimethylamino propyl group .

Q. What preliminary assays are suitable for screening biological activity?

  • Methodological Answer :
  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of cyclin-dependent kinases (CDKs), given the pyrimidinone scaffold’s affinity for ATP-binding pockets .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with dose-response curves to calculate IC₅₀ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CDK2. The pyrimidinone core aligns with ATP-binding residues (e.g., Lys33, Glu81), while the 4-fluorophenyl group may occupy hydrophobic pockets .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify critical binding residues .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with kinase inhibitory activity .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values from enzymatic vs. cellular assays. Discrepancies may arise from off-target effects or cellular uptake limitations. Validate via:
  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) .
  • Permeability assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration .
  • Statistical reconciliation : Apply ANOVA to evaluate inter-assay variability. Outliers may indicate assay-specific artifacts (e.g., solvent interference) .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :
  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., thioether formation) to enhance heat transfer and reduce side reactions .
  • Catalyst immobilization : Use silica-supported Pd catalysts for Suzuki-Miyaura couplings (if applicable) to improve recyclability .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while Design Space (ICH Q8) defines acceptable parameter ranges (e.g., pH 6–8, 60–80°C) .

Q. How can advanced separation techniques improve purification of synthetic intermediates?

  • Methodological Answer :
  • HPLC-DAD : Use preparative HPLC with diode-array detection (e.g., 254 nm for pyrimidinone absorption) to isolate intermediates. Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) .
  • Membrane filtration : Tangential flow filtration (TFF) removes high-molecular-weight impurities (e.g., polymeric byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.